{2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone
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Overview
Description
2-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine-1-Carbonyl Group: This step often involves the use of piperidine and a suitable carbonylating agent such as phosgene or triphosgene.
Attachment of the 3,4-Dimethoxybenzenesulfonyl Group: This can be done via sulfonylation, where the tetrahydroisoquinoline derivative reacts with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline core is known to interact with neurotransmitter receptors, potentially modulating their activity. The piperidine-1-carbonyl group may enhance binding affinity, while the 3,4-dimethoxybenzenesulfonyl group could influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline and its various substituted forms.
Piperidine Derivatives: Compounds such as piperidine-1-carboxamide and its analogs.
Sulfonyl Derivatives: Compounds like benzenesulfonamide and its derivatives.
Uniqueness
2-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the 3,4-dimethoxybenzenesulfonyl group distinguishes it from other tetrahydroisoquinoline derivatives, potentially enhancing its pharmacological profile.
Properties
Molecular Formula |
C23H28N2O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H28N2O5S/c1-29-21-11-10-19(15-22(21)30-2)31(27,28)25-16-18-9-5-4-8-17(18)14-20(25)23(26)24-12-6-3-7-13-24/h4-5,8-11,15,20H,3,6-7,12-14,16H2,1-2H3 |
InChI Key |
IJNXUVHSHMCSJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)N4CCCCC4)OC |
Origin of Product |
United States |
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